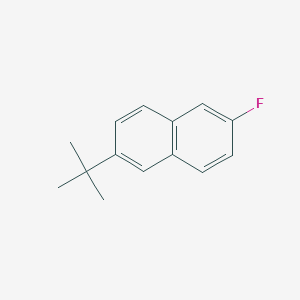

2-tert-Butyl-6-fluoronaphthalene

Description

Properties

CAS No. |

55830-97-2 |

|---|---|

Molecular Formula |

C14H15F |

Molecular Weight |

202.27 g/mol |

IUPAC Name |

2-tert-butyl-6-fluoronaphthalene |

InChI |

InChI=1S/C14H15F/c1-14(2,3)12-6-4-11-9-13(15)7-5-10(11)8-12/h4-9H,1-3H3 |

InChI Key |

MCWHLZDKYXZLHO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)C=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butyl-6-fluoronaphthalene typically involves the introduction of the tert-butyl group and the fluorine atom onto the naphthalene ring. One common method is the Friedel-Crafts alkylation reaction, where tert-butyl chloride reacts with naphthalene in the presence of a Lewis acid catalyst such as aluminum chloride. The fluorination can be achieved using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization are often employed in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyl-6-fluoronaphthalene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can convert it into dihydronaphthalenes.

Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the naphthalene ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

Oxidation: Naphthoquinones.

Reduction: Dihydronaphthalenes.

Substitution: Halogenated naphthalenes.

Scientific Research Applications

2-tert-Butyl-6-fluoronaphthalene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-tert-Butyl-6-fluoronaphthalene involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl group and fluorine atom can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include modulation of enzyme activity or receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-tert-Butyl-6-fluoronaphthalene with three analogs: 1-methyl-7-tert-butylnaphthalene , 2-methylnaphthalene , and 2-butyl-6-methoxynaphthalene .

Key Observations:

- Steric Effects : The tert-butyl group in this compound and 1-methyl-7-tert-butylnaphthalene introduces significant steric hindrance, reducing reactivity in electrophilic substitution reactions compared to smaller substituents like methyl or methoxy.

- In contrast, methoxy groups (as in 2-butyl-6-methoxynaphthalene) donate electron density, enhancing solubility and reactivity.

- Thermal Stability : The tert-butyl group may improve thermal stability, as seen in the high boiling point of 1-methyl-7-tert-butylnaphthalene under reduced pressure .

Toxicological and Environmental Profiles

While this compound lacks comprehensive toxicological data, insights from related compounds suggest:

- Methoxy derivatives : Enhanced solubility may increase bioavailability and environmental mobility compared to tert-butyl analogs .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-tert-Butyl-6-fluoronaphthalene, and how can reaction conditions be optimized for reproducibility?

- Methodology :

- Step 1 : Start with naphthol derivatives (e.g., 1-naphthol or 2-naphthol) as precursors. Use alkylation or fluorination agents (e.g., propargyl bromide) in polar aprotic solvents like DMF with a base (e.g., K₂CO₃) to facilitate nucleophilic substitution .

- Step 2 : Monitor reaction progress via TLC (n-hexane:ethyl acetate, 9:1) and optimize temperature, stoichiometry, and catalyst use.

- Step 3 : Purify via column chromatography or recrystallization, and validate purity using NMR and GC-MS.

Q. How can researchers characterize the environmental partitioning and degradation pathways of this compound?

- Methodology :

- Air/Water Partitioning : Use gas chromatography to measure Henry’s Law constant.

- Soil/Sediment Adsorption : Conduct batch equilibrium studies to determine Koc (organic carbon partition coefficient) .

- Degradation : Perform photolysis (UV exposure) and biodegradation assays (microbial consortia) under controlled conditions. Track metabolites via LC-HRMS .

Q. What analytical techniques are critical for verifying the structural integrity and purity of this compound?

- Key Techniques :

- NMR Spectroscopy : Confirm substitution patterns (e.g., tert-butyl and fluorine positions) via <sup>1</sup>H/<sup>13</sup>C and 2D COSY/NOESY .

- Mass Spectrometry : Use EI-MS or ESI-MS to validate molecular weight and fragmentation patterns.

- XRD : For crystalline derivatives, determine spatial arrangement of substituents .

Advanced Research Questions

Q. How can conflicting toxicological data on this compound be resolved using systematic evidence synthesis?

- Methodology :

- Risk of Bias Assessment : Apply criteria from Table C-6/C-7 (e.g., randomization, outcome reporting) to prioritize high-confidence studies .

- Meta-Analysis : Aggregate data from in vivo/in vitro studies using random-effects models. Stratify by exposure duration, dose, and model organism .

- Sensitivity Analysis : Test robustness by excluding low-confidence studies (e.g., those with "Very Low Initial Confidence" ratings) .

Q. What strategies improve the yield of this compound in multi-step syntheses involving steric hindrance?

- Methodology :

- Catalyst Screening : Test bulky ligands (e.g., P(t-Bu)₃) to mitigate steric effects during fluorination.

- Solvent Optimization : Compare polar solvents (DMF, DMSO) vs. non-polar solvents (toluene) for reaction efficiency .

- Computational Modeling : Use DFT to predict transition states and optimize substituent orientation .

Q. How can systematic literature reviews address gaps in understanding the endocrine-disrupting potential of this compound?

- Methodology :

- Search Strategy : Use PubMed/TOXCENTER query strings combining MeSH terms (e.g., "Naphthalenes/toxicity"[mh], "endocrine disruptors"[mh]) and synonyms (e.g., "tert-butyl fluoronaphthalene") .

- Grey Literature Inclusion : Screen technical reports, theses, and conference abstracts via NTRL or NIH RePORTER .

- Evidence Grading : Rate confidence levels using ATSDR’s framework (High/Moderate/Low) based on study design and bias risk .

Data Contradiction & Experimental Design

Q. How should researchers design experiments to minimize confounding factors in ecotoxicological studies of this compound?

- Methodology :

- Control Groups : Include solvent-only controls and baseline environmental samples (e.g., unspiked soil/water).

- Randomization : Randomize exposure doses and allocate subjects blindly to reduce selection bias .

- Replication : Use ≥3 biological replicates per condition and validate with orthogonal assays (e.g., ELISA for biomarker quantification) .

Q. What statistical approaches are recommended for reconciling discrepancies in metabolic pathway data across species?

- Methodology :

- Pathway Enrichment Analysis : Apply tools like KEGG or MetaCore to identify conserved vs. species-specific pathways .

- Hierarchical Clustering : Group species by metabolite profiles to detect phylogenetic trends.

- Bayesian Modeling : Quantify uncertainty in interspecies extrapolation using probabilistic frameworks .

Tables for Key Methodological Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.